molecular formula C20H19NO3S2 B4938308 5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4938308
M. Wt: 385.5 g/mol
InChI Key: LBLVDHSUBILSEQ-PDGQHHTCSA-N
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Description

5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. This compound is also known as BZT-1 and belongs to the class of thiazolidinone derivatives. BZT-1 has been shown to possess various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of BZT-1 is not fully understood. However, studies have suggested that it may act by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BZT-1 may also induce oxidative stress and disrupt mitochondrial function, leading to cell death.
Biochemical and Physiological Effects:
BZT-1 has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that BZT-1 can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. BZT-1 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BZT-1 in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for drug development. However, the limitations of using BZT-1 include its low solubility in water and its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route for BZT-1.

Future Directions

There are several future directions for research on BZT-1. One area of interest is the development of BZT-1 derivatives with improved solubility and selectivity for cancer cells. Another direction is the investigation of the synergistic effects of BZT-1 with other anti-cancer agents. Additionally, studies are needed to determine the potential side effects and toxicity of BZT-1 in vivo and its pharmacokinetic properties.

Synthesis Methods

The synthesis of BZT-1 involves the reaction of 4-hydroxy-3-ethoxybenzaldehyde with 4-(benzyloxy)benzaldehyde in the presence of a base, followed by the addition of 2-methyl-3-(methylthio)propanoic acid hydrazide. The resulting product is then cyclized to form BZT-1.

Scientific Research Applications

BZT-1 has been extensively studied for its potential applications in various fields of research. One of the most significant areas of interest is its use as an anti-cancer agent. Studies have shown that BZT-1 exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. BZT-1 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-3-23-17-11-15(12-18-19(22)21(2)20(25)26-18)9-10-16(17)24-13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLVDHSUBILSEQ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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